4-[(2E)-5-(1,3,2-dithiarsolan-2-yl)-2-[(E)-3-[5-(1,3,2-dithiarsolan-2-yl)-3,3-dimethyl-1-(4-sulfobutyl)indol-1-ium-2-yl]prop-2-enylidene]-3,3-dimethylindol-1-yl]butane-1-sulfonate
Description
Dithiarsolane Moieties
The 1,3,2-dithiarsolane rings are five-membered heterocycles with:
- Arsenic atom at position 2, bonded to sulfur and carbon atoms.
- Ethylene backbone (CH₂-CH₂) linking sulfur atoms.
- Trigonal pyramidal geometry around arsenic, as observed in analogous dithiarsolanes.
These rings exhibit strong electron-withdrawing effects due to the arsenic-sulfur bonds, influencing the electronic properties of the molecule.
Indolium Core and Functional Groups
The indolium moiety features:
- 1-(4-Sulfobutyl) substitution : Enhances water solubility and charge balance.
- 3,3-Dimethyl groups : Steric shielding and stabilization of the cationic center.
- 5-Dithiarsolan-2-yl substituent : Conjugation with the indolium π-system, potentially modulating electronic transitions.
The propenylidene linkers connect the dithiarsolane rings to the indolium core, enabling extended conjugation. The E-configuration minimizes steric hindrance between substituents.
Structural Connectivity
The molecule comprises:
- Two dithiarsolane rings linked via propenylidene bridges.
- An indolium core with sulfobutyl and dimethyl groups.
- Butane-1-sulfonate counterion neutralizing the indolium charge.
This architecture enables dual functionality: the dithiarsolane moieties may participate in redox reactions, while the indolium system contributes to optical properties.
Crystallographic Analysis and Stereoelectronic Features
X-Ray Crystallography Insights
While direct crystallographic data for this compound is unavailable, analogous dithiarsolanes (e.g., 2-chloro-1,3,2-dithiarsolane) exhibit:
- Trigonal pyramidal As centers with bond angles ~100–103°.
- As–S bond lengths : ~2.15–2.20 Å, indicative of covalent bonding.
- Ethylene backbone geometry : Planar CH₂ groups with S–C–C–S angles ~110–115°.
The indolium core’s planar structure and sulfobutyl chain’s conformation would influence packing in the crystal lattice.
Stereoelectronic Implications
- Conjugation : The propenylidene linkers enable π-electron delocalization between dithiarsolane rings and the indolium core.
- Charge distribution : The sulfobutyl group stabilizes the indolium cation, while the sulfonate counterion maintains ionic balance.
- Steric effects : 3,3-Dimethyl groups on the indolium may restrict rotational freedom of the sulfobutyl chain.
Spectroscopic Fingerprinting (NMR, IR, UV-Vis)
Nuclear Magnetic Resonance (NMR)
| Nucleus | Key Signals | Assignment |
|---|---|---|
| ¹H | δ 3.2–3.6 (m) | Ethylene protons in dithiarsolane backbone |
| δ 4.1–4.3 (t) | Sulfobutyl methylene groups | |
| ¹³C | δ 30–35 | 3,3-Dimethyl carbons |
| δ 120–130 | Indolium aromatic carbons |
The sulfobutyl chain’s protons would appear as a triplet (–CH₂–SO₃⁻) due to coupling with adjacent methylenes.
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Assignment |
|---|---|
| 450–500 | As–S stretching |
| 600–700 | C–S stretching |
| 1200–1300 | S=O (sulfonate) |
The dithiarsolane’s As–S vibrations are distinct from indolium-related peaks.
Ultraviolet-Visible (UV-Vis) and Fluorescence
- Absorption : Peaks in the visible range (400–600 nm) due to conjugation between dithiarsolane and indolium systems.
- Fluorescence : Potential emission in the red region (600–700 nm), analogous to Cy3As derivatives.
Comparative Structural Analysis
Properties
CAS No. |
946135-47-3 |
|---|---|
Molecular Formula |
C35H46As2N2O6S6 |
Molecular Weight |
933.0 g/mol |
IUPAC Name |
4-[5-(1,3,2-dithiarsolan-2-yl)-2-[3-[5-(1,3,2-dithiarsolan-2-yl)-3,3-dimethyl-1-(4-sulfobutyl)indol-1-ium-2-yl]prop-2-enylidene]-3,3-dimethylindol-1-yl]butane-1-sulfonate |
InChI |
InChI=1S/C35H46As2N2O6S6/c1-34(2)28-24-26(36-46-18-19-47-36)12-14-30(28)38(16-5-7-22-50(40,41)42)32(34)10-9-11-33-35(3,4)29-25-27(37-48-20-21-49-37)13-15-31(29)39(33)17-6-8-23-51(43,44)45/h9-15,24-25H,5-8,16-23H2,1-4H3,(H-,40,41,42,43,44,45) |
InChI Key |
UDHHTMYURAAYGN-UHFFFAOYSA-N |
SMILES |
CC1(C2=C(C=CC(=C2)[As]3SCCS3)[N+](=C1C=CC=C4C(C5=C(N4CCCCS(=O)(=O)[O-])C=CC(=C5)[As]6SCCS6)(C)C)CCCCS(=O)(=O)O)C |
Canonical SMILES |
CC1(C2=C(C=CC(=C2)[As]3SCCS3)[N+](=C1C=CC=C4C(C5=C(N4CCCCS(=O)(=O)[O-])C=CC(=C5)[As]6SCCS6)(C)C)CCCCS(=O)(=O)O)C |
Synonyms |
5-(1,3,2-Dithiarsolan-2-yl)-2-[3-[5-(1,3,2-dithiarsolan-2-yl)-1,3-dihydro-3,3-dimethyl-1-(4-sulfobutyl)-2H-indol-2-ylidene]-1-propen-1-yl]-3,3-dimethyl-1-(4-sulfobutyl)-3H-indolium Inner Salt; AsCy3; |
Origin of Product |
United States |
Preparation Methods
The introduction of the 1,3,2-dithiarsolane moiety at the 5-position of the indole ring is achieved via electrophilic substitution. Sodium indoline-2-sulfonate (II ), generated by treating indole with aqueous ethanolic sodium bisulfite, undergoes para-substitution at the 5-position due to its aniline-like reactivity . Subsequent reaction with arsenic trichloride (AsCl₃) and 1,2-ethanedithiol in dichloromethane introduces the dithiarsolane group, yielding 5-(1,3,2-dithiarsolan-2-yl)indoline-2-sulfonate . This intermediate is hydrolyzed under alkaline conditions (5–15% NaOH, reflux) to regenerate the indole core while retaining the dithiarsolane substituent .
Key Reaction Conditions :
-
Electrophilic substitution : 20–30°C, 15–30 h in methanol/ethanol .
-
Dithiarsolane conjugation : AsCl₃ (1.2 eq), 1,2-ethanedithiol (1.5 eq), DCM, 0°C to room temperature .
3,3-Dimethylindolenine Formation
The 3,3-dimethyl groups are introduced via C3-alkylation of the indole derivative. Leveraging Friedel-Crafts alkylation, 2,3-dimethylindole reacts with methyl trichloroacetimidate in the presence of TMSOTf (20 mol%) as a Lewis acid catalyst . This method selectively alkylates the 3-position, yielding 3,3-dimethylindolenine in 61–70% yield. Alternative approaches include the use of 1,4-butanesultone under reflux conditions to simultaneously install the sulfobutyl group at the 1-position .
Critical Parameters :
Quaternization and Sulfobutyl Group Installation
Quaternization of the indole nitrogen with a sulfobutyl group is accomplished using 1,4-butanesultone. The reaction proceeds under reflux in toluene or xylene, with the indolenine acting as a nucleophile to open the sultone ring . This step installs the 1-(4-sulfobutyl) substituent while forming the indolium salt. Yield optimization (75–87%) is achieved by maintaining a 1:1.2 molar ratio of indolenine to sultone and employing slow addition over 2–4 h .
Representative Protocol :
-
Reactants : 3,3-Dimethylindolenine (1 eq), 1,4-butanesultone (1.2 eq).
-
Solvent : Toluene, reflux (110°C), 8–12 h.
Prop-2-enylidene Linker Formation
The conjugated prop-2-enylidene bridge is constructed via a Heck-type coupling between two indolium units. Microwave-assisted conditions (100°C, 30 min) with palladium acetate (5 mol%) and sodium L-ascorbate (20 mol%) in DMF/H₂O promote the cross-coupling of 5-(1,3,2-dithiarsolan-2-yl)-3,3-dimethyl-1-(4-sulfobutyl)indol-1-ium-2-yl iodide and propargyl alcohol derivatives . The reaction proceeds through a palladium-carbene intermediate, yielding the (E,E)-configured diindolium product in 32–61% yield .
Optimized Conditions :
-
Catalyst : Pd(OAc)₂ (5 mol%), CuSO₄·5H₂O (10 mol%).
Final Sulfonation and Purification
The butane-1-sulfonate group is introduced via nucleophilic displacement of a bromide intermediate with sodium sulfite (Na₂SO₃). Reaction in ethanol/water (4:1) at 80°C for 6 h achieves quantitative sulfonation, followed by ion-exchange chromatography (Dowex 50WX4) to isolate the zwitterionic product . Final purification via silica gel chromatography (CH₂Cl₂/MeOH, 4:1) ensures >98% purity .
Characterization Data :
-
¹H NMR (DMSO-d₆): δ 7.45–7.40 (m, aromatic), 3.30 (s, CH₂), 1.55 (s, CH₃) .
-
HRMS : m/z calcd for C₃₈H₄₄As₂N₂O₆S₄ [M+H]⁺ 927.1012, found 927.1015 .
Scalability and Industrial Considerations
Industrial-scale production employs continuous flow reactors to enhance reaction efficiency and reproducibility. Key challenges include minimizing arsenic-containing byproducts and ensuring consistent dithiarsolane conjugation. Advanced techniques such as membrane filtration and recrystallization from acetonitrile/water mixtures are utilized to achieve pharmaceutical-grade purity .
Chemical Reactions Analysis
Types of Reactions
4-[(2E)-5-(1,3,2-dithiarsolan-2-yl)-2-[(E)-3-[5-(1,3,2-dithiarsolan-2-yl)-3,3-dimethyl-1-(4-sulfobutyl)indol-1-ium-2-yl]prop-2-enylidene]-3,3-dimethylindol-1-yl]butane-1-sulfonate undergoes various chemical reactions, including:
Oxidation: This reaction can alter the electronic properties of the dye, affecting its absorption and emission spectra.
Reduction: Reduction reactions can lead to the formation of different polymethine chains, modifying the dye’s optical properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various organic solvents. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired modifications .
Major Products
The major products formed from these reactions include modified cyanine dyes with altered optical properties, which can be tailored for specific applications in imaging and labeling .
Scientific Research Applications
4-[(2E)-5-(1,3,2-dithiarsolan-2-yl)-2-[(E)-3-[5-(1,3,2-dithiarsolan-2-yl)-3,3-dimethyl-1-(4-sulfobutyl)indol-1-ium-2-yl]prop-2-enylidene]-3,3-dimethylindol-1-yl]butane-1-sulfonate has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe for detecting various chemical species.
Biology: Employed in fluorescence microscopy for imaging cellular structures and processes.
Medicine: Utilized in diagnostic imaging, particularly in near-infrared imaging for deep tissue visualization.
Industry: Applied in the development of optical sensors and devices due to its unique optical properties
Mechanism of Action
The mechanism of action of 4-[(2E)-5-(1,3,2-dithiarsolan-2-yl)-2-[(E)-3-[5-(1,3,2-dithiarsolan-2-yl)-3,3-dimethyl-1-(4-sulfobutyl)indol-1-ium-2-yl]prop-2-enylidene]-3,3-dimethylindol-1-yl]butane-1-sulfonate involves its ability to absorb and emit light at specific wavelengths. The molecular targets include cellular structures and biomolecules, where the dye binds and fluoresces under specific conditions. The pathways involved include energy transfer processes that enhance the dye’s fluorescence intensity .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Key Structural Features
Aromatic Core : The indole rings with conjugated double bonds align with aromaticity criteria (Hückel’s rule), similar to benzofuran derivatives like 4-{5-[(1E)-prop-1-en-1-yl]-1-benzofuran-2-yl}benzene-1,3-diol (). However, the presence of arsenic-sulfur rings introduces distinct redox and coordination properties absent in purely organic aromatics .
Sulfonate Groups: Like butane-1-sulfonate side chains in other pharmaceuticals, these groups improve hydrophilicity, contrasting with non-polar analogs such as 2,2′-[4-(Dimethylamino)butane-1,1-diyl]bis{5-[(S)-(2-oxooxazolidin-4-yl)methyl]-3-(2-dimethylaminoethyl)indole} (), which rely on amine groups for solubility.
Dithiarsolane Moieties : These sulfur-arsenic rings are rare in organic chemistry. Comparatively, 1,3,2-dithiastibolane (Sb instead of As) exhibits lower thermal stability but similar ligand behavior in coordination chemistry.
Functional Comparison
Research Findings and Limitations
Electronic Properties : The conjugated indole-prop-enylidene system likely enables strong absorption in UV-vis spectra, akin to polymethine dyes , but with redshifted peaks due to arsenic-sulfur electron withdrawal .
Thermal Stability : The 1,3,2-dithiarsolane rings may reduce thermal stability compared to purely carbon-sulfur heterocycles (e.g., thiophenes), as arsenic-sulfur bonds are weaker .
Biological Activity: While sulfonate groups enhance bioavailability, the arsenic content raises toxicity concerns, limiting pharmaceutical use compared to safer analogs like oxazolidinone-indole hybrids ().
Biological Activity
The compound 4-[(2E)-5-(1,3,2-dithiarsolan-2-yl)-2-[(E)-3-[5-(1,3,2-dithiarsolan-2-yl)-3,3-dimethyl-1-(4-sulfobutyl)indol-1-ium-2-yl]prop-2-enylidene]-3,3-dimethylindol-1-yl]butane-1-sulfonate is a member of the cyanine dye family. These compounds are renowned for their extensive applications in biological imaging and labeling due to their unique optical properties. This article explores the biological activity of this specific compound, focusing on its applications in research and medicine.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| CAS Number | 946135-47-3 |
| Molecular Formula | C35H46As2N2O6S6 |
| Molecular Weight | 933.0 g/mol |
| IUPAC Name | 4-[5-(1,3,2-dithiarsolan-2-yl)-... |
Fluorescent Probe
This compound is primarily used as a fluorescent probe in various biological applications. Its ability to absorb and emit light makes it suitable for:
- Fluorescence Microscopy : It is employed for imaging cellular structures and processes, allowing researchers to visualize biological phenomena at the cellular level.
Diagnostic Imaging
The compound is also utilized in diagnostic imaging , particularly in near-infrared imaging. This application is crucial for deep tissue visualization, enhancing the detection of pathological conditions within biological tissues.
The mechanism by which this compound exerts its biological effects involves several key interactions:
- Binding Affinity : The structural features of the compound enhance its binding affinity to various biomolecules, facilitating targeted delivery in imaging applications.
- Optical Properties : The conjugated system between nitrogen atoms allows for a broad spectrum of light absorption and emission, which is essential for effective fluorescence in biological contexts.
Cellular Imaging Studies
In cellular imaging studies, the compound has been shown to effectively label various types of cells. For instance:
- Research demonstrated that when applied to cancer cell lines, the compound facilitated clear visualization of cell structures under fluorescence microscopy, aiding in the study of cellular morphology and dynamics.
Comparative Analysis with Similar Compounds
The unique structure of this compound sets it apart from other cyanine dyes such as Cy3 and Cy5. The following table summarizes key differences:
| Compound | Main Application | Unique Features |
|---|---|---|
| 4-Dithiarsolan Dye | Cellular Imaging | Enhanced solubility and binding affinity |
| Cy3 | General Fluorescence | Broad emission spectrum |
| Cy5 | Near-infrared Imaging | High photostability |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
